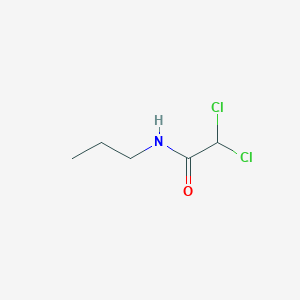
2,2-dichloro-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-N-propylacetamide is an organic compound with the molecular formula C5H9Cl2NO. It is a derivative of acetamide, where two chlorine atoms are attached to the second carbon of the acetamide backbone, and a propyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-propylacetamide typically involves the reaction of 2,2-dichloroacetamide with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Dichloroacetamide+Propylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and safety measures are implemented to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-N-propylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The compound can be hydrolyzed to form 2,2-dichloroacetic acid and propylamine.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or other strong bases are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with hydroxide ions would yield 2,2-dichloroacetic acid.
Hydrolysis: The major products are 2,2-dichloroacetic acid and propylamine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-N-propylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of various chemicals and materials, serving as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2,2-dichloro-N-propylacetamide is not well-documented in the literature. its reactivity can be attributed to the presence of the dichloroacetamide moiety, which can undergo various chemical transformations. The molecular targets and pathways involved in its biological activity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloroacetamide: A precursor in the synthesis of 2,2-dichloro-N-propylacetamide.
N-Propylacetamide: Lacks the dichloro substitution, resulting in different chemical properties.
2,2-Dichloro-N-(chloromethyl)-N-propylacetamide: A related compound with an additional chloromethyl group.
Eigenschaften
CAS-Nummer |
60388-94-5 |
|---|---|
Molekularformel |
C5H9Cl2NO |
Molekulargewicht |
170.03 g/mol |
IUPAC-Name |
2,2-dichloro-N-propylacetamide |
InChI |
InChI=1S/C5H9Cl2NO/c1-2-3-8-5(9)4(6)7/h4H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
HGGMIQPSSPTGAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid](/img/structure/B11023895.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11023896.png)
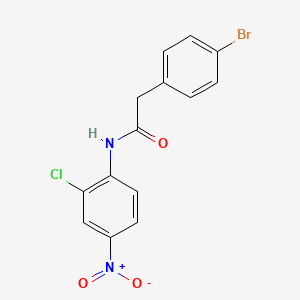
![3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide](/img/structure/B11023903.png)
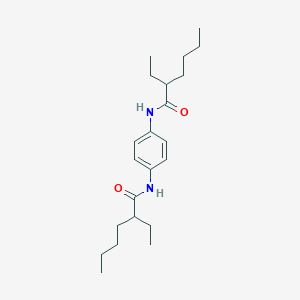
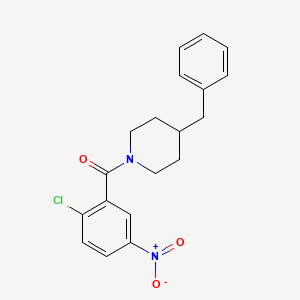
![2,6-Dimethyl-4-[(2,4,6-trimethylphenyl)sulfonyl]morpholine](/img/structure/B11023918.png)
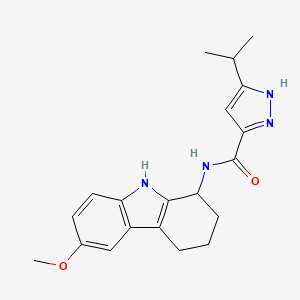
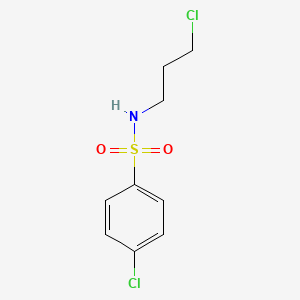
![3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11023930.png)
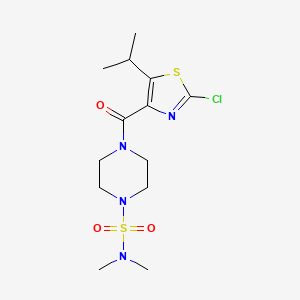
![Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11023948.png)
![N-{(2S)-1-oxo-1-[(3-phenylpropyl)amino]propan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11023957.png)
![Biphenyl-2,2'-diylbis[(4-benzylpiperazin-1-yl)methanone]](/img/structure/B11023963.png)
